molecular formula C6Br4O2 B121756 Bromanil CAS No. 488-48-2

Bromanil

Cat. No. B121756
CAS RN: 488-48-2
M. Wt: 423.68 g/mol
InChI Key: LWHDQPLUIFIFFT-UHFFFAOYSA-N
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Description

Bromanil is a chemical compound with the molecular formula C6Br4O2 . It is also known by other names such as 2,3,5,6-Tetrabromo-1,4-benzoquinone .


Synthesis Analysis

While specific synthesis methods for Bromanil were not found in the search results, the general approach to synthesizing complex organic molecules involves a process called retrosynthetic analysis . This involves working backward from the target molecule to identify precursors and reactions that could lead to the synthesis of the target molecule .


Molecular Structure Analysis

Bromanil has an average mass of 423.679 Da and a mono-isotopic mass of 419.663147 Da . It has 2 hydrogen bond acceptors and no hydrogen bond donors . Its molar refractivity is 58.3±0.3 cm³ .


Chemical Reactions Analysis

The structure of the triplet excited state of Bromanil has been studied using time-resolved resonance Raman spectroscopy . These studies help understand the structure and mode-specific displacements of the resonant excited state .


Physical And Chemical Properties Analysis

Bromanil has a density of 3.1±0.1 g/cm³ and a boiling point of 340.5±42.0 °C at 760 mmHg . Its vapour pressure is 0.0±0.7 mmHg at 25°C and it has an enthalpy of vaporization of 58.4±3.0 kJ/mol . The flash point is 120.0±14.4 °C . The index of refraction is 1.807 . It has a polar surface area of 34 Ų and a polarizability of 23.1±0.5 10^-24 cm³ . The surface tension is 94.9±3.0 dyne/cm and the molar volume is 135.4±3.0 cm³ .

Scientific Research Applications

Charge Transfer Complexation for Catecholamine Determination

Bromanil is utilized in a spectrophotometric method for the determination of catecholamines like levodopa, methyldopa, and dopamine in pure and drug formulations . This process involves the formation of a charge transfer complex with Bromanil, resulting in a green-colored product that can be measured at specific wavelengths. This method is praised for its simplicity, sensitivity, and rapid execution, making it a valuable tool in pharmaceutical analysis.

Triplet Excited State Analysis via Time-Resolved Resonance Raman Spectroscopy

The structure of the triplet excited state of Bromanil has been studied using Time-Resolved Resonance Raman (TR3) spectroscopy . This technique, combined with density functional theoretical (DFT) calculations and wave packet dynamics, provides insights into the structure and mode-specific displacements of the resonant excited state. Such detailed structural information is crucial for understanding the reactivity and interaction of Bromanil in various chemical processes.

Understanding Electronic States through Infrared Spectra

Research has been conducted on the electronic states of Bromanil and its anion radical by analyzing their infrared spectra . Significant frequency differences between the corresponding bands of neutral Bromanil and its anion radical were observed, leading to a better understanding of the molecular and electronic structures of these compounds.

Elucidation of Structure-Reactivity Correlation

The experimental data obtained from TR3 spectroscopy of Bromanil’s triplet excited state can be simulated to derive additional information on the transient states’ structure . This information is valuable for elucidating the structure-reactivity correlation, which is fundamental in predicting the behavior of Bromanil in various chemical reactions.

Optimization of Molecular Geometry

The geometry of Bromanil’s higher triplet state, Tn, has been optimized using time-dependent DFT calculations, which align well with wave packet dynamical simulations . This optimization is essential for accurate modeling and simulation of Bromanil’s behavior in excited states, which is relevant in fields like photochemistry and materials science.

Molecular Orbital Analysis

Mode-specific displacements of the triplet state geometry of Bromanil have been rationalized with respect to the molecular orbital involved . Understanding these displacements is important for the development of new materials and chemicals that exhibit desired properties, such as conductivity or reactivity.

Safety and Hazards

The safety data sheet for Bromanil indicates that it may cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .

Mechanism of Action

Target of Action

Bromanil, also known as Bromacil, is a broad-spectrum herbicide . It is primarily used to control weeds in agricultural food crops such as citrus and pineapple . In addition, both Bromanil and its lithium salt are used to control weeds and brush in non-agricultural areas including utility right-of-ways, railroads, electrical switching stations, and industrial yards . The primary targets of Bromanil are these unwanted plants and weeds.

Mode of Action

Bromanil works by interfering with photosynthesis . It enters the plant through the root zone and moves throughout the plant Studies have shown that bromanil affects the structure of the triplet excited state .

Biochemical Pathways

Given its mode of action, it is likely that it disrupts the photosynthetic pathways in plants, leading to their eventual death .

Pharmacokinetics

The pharmacokinetics profile of Bromanil is still unclear due to difficulties determining this component in serum and the poor knowledge of its bioaccessibility and bioavailability . It would appear that Bromanil is absorbed into the small intestine, rapidly forming a complex with anti-proteases .

Result of Action

The primary result of Bromanil’s action is the death of the targeted plants and weeds. By interfering with photosynthesis, Bromanil deprives the plants of the energy they need to grow and survive .

Action Environment

The efficacy and stability of Bromanil can be influenced by various environmental factors. For instance, its application is prohibited in areas where surface water is present or intertidal areas below the mean high water mark . This is likely due to the potential for Bromanil to contaminate water sources and harm non-target organisms. Furthermore, Bromanil should never be used in residential or recreation areas due to the risk of exposure .

properties

IUPAC Name

2,3,5,6-tetrabromocyclohexa-2,5-diene-1,4-dione
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InChI

InChI=1S/C6Br4O2/c7-1-2(8)6(12)4(10)3(9)5(1)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHDQPLUIFIFFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=O)C(=C(C1=O)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Br4O2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20197608
Record name Bromanyl
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Molecular Weight

423.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Yellow crystalline powder; [Alfa Aesar MSDS]
Record name Tetrabromo-p-benzoquinone
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Product Name

Bromanil

CAS RN

488-48-2
Record name Bromanil
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Record name Bromanil
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Bromanil

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